molecular formula C16H18ClN3O B1682356 5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride CAS No. 153608-99-2

5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

Cat. No.: B1682356
CAS No.: 153608-99-2
M. Wt: 303.78 g/mol
InChI Key: GZXONPGTMHLBKQ-UTONKHPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-114 involves several steps, starting with the preparation of the core structure, which includes a benzimidazole ring and an indole moiety. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of YM-114 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

YM-114 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of YM-114, each with distinct chemical and pharmacological properties .

Scientific Research Applications

YM-114 has several scientific research applications, including:

    Chemistry: YM-114 is used as a tool compound to study the structure-activity relationships of 5-hydroxytryptamine (3) receptor antagonists.

    Biology: It is used to investigate the role of 5-hydroxytryptamine (3) receptors in various biological processes, including neurotransmission and gastrointestinal motility.

    Medicine: YM-114 is studied for its potential therapeutic applications in conditions such as anxiety, depression, and irritable bowel syndrome.

    Industry: YM-114 is used in the development of new pharmaceuticals targeting the 5-hydroxytryptamine (3) receptor.

Mechanism of Action

YM-114 exerts its effects by selectively inhibiting the 5-hydroxytryptamine (3) receptor. This inhibition prevents the binding of serotonin to the receptor, thereby modulating the downstream signaling pathways. The molecular targets of YM-114 include the G-protein coupled receptor family, specifically the Gq proteins, which play a crucial role in the receptor’s signaling mechanism .

Properties

153608-99-2

Molecular Formula

C16H18ClN3O

Molecular Weight

303.78 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride

InChI

InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1

InChI Key

GZXONPGTMHLBKQ-UTONKHPSSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl

SMILES

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
KAE 393
KAE-393
YM 114
YM-114

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Reactant of Route 2
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5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Reactant of Route 3
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5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Reactant of Route 5
5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

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